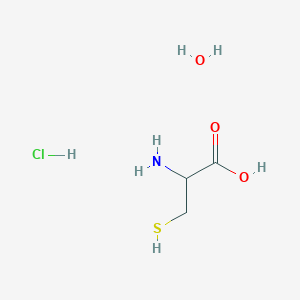

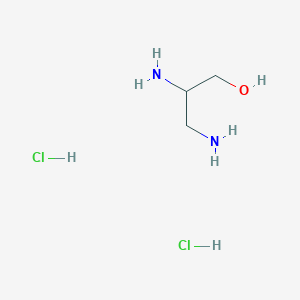

2,3-Diaminopropan-1-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Diaminopropan-1-ol dihydrochloride is a chemical compound of interest due to its utility in various synthetic and analytical applications. It serves as a precursor in the synthesis of complex molecules and has been studied for its role in forming compounds with potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as N,N'-diacyl-1,3-diaminopropan-2-ols, involves the treatment of 1,3-diaminopropan-2-ol with acid chlorides, yielding amide isosteres of 1,3-diacylglycerols in significant yields. These compounds are synthesized through reactions involving ether or THF in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine, followed by acylation of the secondary alcohol function with carboxylic acids (Mergen et al., 1991).

Molecular Structure Analysis

The crystal structure and magnetic properties of copper(II) complexes based on derivatives of 1,3-diaminopropan-2-ol have been studied, revealing significant insights into the molecular architecture and interactions within these complexes. These studies provide a foundational understanding of the molecular structure of compounds derived from 1,3-diaminopropan-2-ol (Tupolova et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 1,3-diaminopropan-2-ol derivatives has been explored in various contexts, including their potential in forming Schiff bases and in intramolecular cyclization reactions. These reactions highlight the versatility and reactivity of the diaminopropanol scaffold in synthesizing a wide range of chemical structures with diverse properties (Warad et al., 2018).

科学的研究の応用

Synthesis and Chemical Properties

2,3-Diaminopropan-1-ol dihydrochloride is a versatile compound used in various chemical syntheses and applications. A study highlighted its role as an important intermediate in organic synthesis, finding applications in the production of fine chemicals, medicines, dyes, and pesticides. The research also explored the optimal conditions for synthesizing 2,3-Diaminopropan-1-ol dihydrochloride from waste liquid, achieving a yield of over 50% under specific conditions (Xie, 2009).

Another study discussed the crystal structure and magnetic properties of a binuclear copper(II) complex based on 1,3-diaminopropan-2-ol N,N′-bis(3-formyl-5-tert-butylsalicylidene), showing the importance of 2,3-Diaminopropan-1-ol dihydrochloride in studying magnetic interactions in metal complexes (Tupolova et al., 2011).

Application in Pharmaceutical and Biological Research

1,3-diaminopropan-2-ol derivatives synthesized using eco-friendly methods demonstrated relaxant activity on isolated rat tracheal rings, indicating potential pharmaceutical applications, specifically as an anti-asthma drug (López et al., 2017).

Furthermore, the compound's role in the synthesis of selective inhibitors for the glycine transporter type 1, which are important in treating central nervous system disorders, showcases its significance in medicinal chemistry (Rahman et al., 2007).

Safety And Hazards

The safety information for 2,3-Diaminopropan-1-ol dihydrochloride indicates that it may be harmful if swallowed, fatal in contact with skin, and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and breathing difficulties if inhaled . It is harmful to aquatic life .

特性

IUPAC Name |

2,3-diaminopropan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBUWJHUBADHSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminopropan-1-ol dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。